Verdamicin - 49863-48-1

Verdamicin

Catalog Number: EVT-10952917
CAS Number: 49863-48-1
Molecular Formula: C20H39N5O7
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of verdamicin has been explored in various studies. A notable method involves the transformation of sisomicin into verdamicin C2 and its congener C2a through an oxidative reaction. This process utilizes primary allylic azides as intermediates, showcasing a novel approach to antibiotic synthesis .

In vitro catalytic findings have demonstrated that specific enzymes, such as GenB4, play a crucial role in the biosynthetic pathway leading to verdamicin. These enzymes facilitate the conversion of precursors into verdamicin by catalyzing multiple steps, including reduction and transamination reactions .

Molecular Structure Analysis

The molecular structure of verdamicin includes a complex arrangement of amino sugars and aglycone components typical of aminoglycosides. The exact mass of verdamicin C2 has been reported as 462.3000 ([M+H]+), while its congener C2a shows a similar mass profile .

Spectroscopic analyses, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), have been employed to elucidate the structural characteristics of verdamicin. These techniques confirm the presence of distinct functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Verdamicin undergoes various chemical reactions during its biosynthesis and potential modifications. Key reactions include:

  • Oxidative Transformation: The conversion from sisomicin to verdamicin involves oxidative transformations facilitated by specific enzymes.
  • Transamination: This reaction is critical for modifying amino groups within the antibiotic structure, enhancing its efficacy against bacteria .

These reactions highlight the intricate biochemical pathways involved in producing and modifying verdamicin.

Mechanism of Action

The mechanism of action for verdamicin primarily involves binding to bacterial ribosomes, specifically targeting the 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, ultimately leading to bacterial cell death. The spectrum of activity for verdamicin includes both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic option in treating infections .

Physical and Chemical Properties Analysis

Verdamicin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, which is typical for aminoglycosides.
  • Stability: The compound is generally stable under physiological conditions but may degrade under extreme pH levels or high temperatures.
  • Melting Point: Specific melting point data for verdamicin is not widely published but can be inferred from related aminoglycosides.

Analytical methods such as HPLC have been utilized to assess purity and stability over time, ensuring that formulations remain effective for therapeutic use .

Applications

Verdamicin's primary application lies in its use as an antibiotic in clinical settings. Its broad-spectrum activity makes it suitable for treating various bacterial infections, particularly those resistant to other antibiotics. Research continues into its potential uses in combination therapies or as a template for developing new derivatives with enhanced efficacy or reduced toxicity .

Historical Context and Discovery of Verdamicin

Early Isolation from Micromonospora grisea: Taxonomic and Ecological Insights

Verdamicin emerged from the fermentation broths of Micromonospora grisea, a Gram-positive, spore-forming actinobacterium belonging to the family Micromonosporaceae [1] [5]. This genus represents a prolific source of aminoglycoside antibiotics, distinguished by their filamentous growth and ability to produce complex secondary metabolites. Taxonomically, M. grisea occupies a specialized ecological niche within soil microbiomes, particularly in complex terrestrial ecosystems where nutrient competition drives antibiotic production as a survival mechanism [1] [3]. The discovery of verdamicin exemplifies the bioprospecting approaches of the 1970s, when researchers systematically screened rare actinomycetes from diverse geographical locations to identify novel antimicrobial compounds. Isolation protocols involved selective enrichment techniques targeting Micromonospora populations, followed by taxonomic characterization through microscopic morphology and biochemical profiling [5]. The ecological rationale stemmed from observations that soil-dwelling actinomycetes evolved antibiotic pathways as chemical warfare against competing microorganisms – an evolutionary arms race that provided a rich source of bioactive molecules [1] [3].

Table 1: Taxonomic and Biochemical Profile of Verdamicin-Producing Organism

CharacteristicMicromonospora griseaSignificance in Antibiotic Production
Taxonomic ClassificationKingdom: Bacteria; Phylum: Actinomycetota; Class: Actinomycetes; Order: MicromonosporalesSpecialized secondary metabolism capabilities
MorphologyGram-positive, non-acid-fast, forms single spores on substrate myceliumReflects adaptation to soil environments
Ecological NicheTerrestrial soils with complex microbial communitiesHigh competition drives antibiotic production
Isolation MethodSelective enrichment with chitin-containing mediaExploits chitinolytic activity of Micromonospora
Antibiotic Class4,6-disubstituted deoxystreptamine aminoglycosidesStructural similarity facilitates ribosomal targeting

Chronological Development in Aminoglycoside Research: Differentiation from Gentamicin and Sisomicin

The 1970s witnessed intensive exploration of aminoglycoside antibiotics, with verdamicin entering the pharmacological landscape in 1975 as a structural analog of sisomicin and gentamicin [5]. Its discovery occurred during a critical transition period when researchers sought to overcome emerging resistance to existing aminoglycosides through structural modifications. Verdamicin was differentiated from gentamicin C complex and sisomicin through rigorous analytical comparisons, including: 1) High-resolution mass spectrometry revealing a molecular formula of C~19~H~37~N~5~O~7~; 2) Nuclear magnetic resonance spectroscopy demonstrating an unsaturated sugar ring I; and 3) Comparative bioactivity profiles against resistant strains [5] [8]. The defining structural feature—a double bond between C-4' and C-5' in the purpurosamine ring—represented a significant modification from earlier aminoglycosides, conferring enhanced stability against aminoglycoside-modifying enzymes (AMEs), particularly those acting on the 3'- and 4'-positions [8]. This structural nuance positioned verdamicin as a promising scaffold for semisynthetic derivatization, though it ultimately remained primarily of research interest rather than clinical application.

Table 2: Chronology of Key Aminoglycoside Discoveries (1940-1980)

Time PeriodDiscovery MilestoneImpact on Verdamicin Research
1943-1944Streptomycin discovered (first aminoglycoside)Established aminoglycosides as therapeutic class
1963Gentamicin complex isolated from Micromonospora purpureaValidated Micromonospora as aminoglycoside source
1970Sisomicin described (unsaturated ring I)Provided structural precursor for verdamicin
1975Verdamicin reported from M. griseaIntroduced novel enzymatic resistance profile
Late 1970sNetilmicin developed (semisynthetic sisomicin derivative)Demonstrated utility of unsaturated ring analogs

Molecular analysis reveals that verdamicin shares the core pseudotrisaccharide framework characteristic of 4,6-disubstituted aminoglycosides: a central 2-deoxystreptamine ring with aminosugar substituents at positions 4 and 6 [8]. The unsaturated hexose ring (ring I) adopts a partially planar conformation due to the C4'-C5' double bond, contrasting with the chair conformation of saturated analogs like gentamicin. This structural distinction significantly influences ribosomal binding kinetics – X-ray crystallographic studies demonstrate that verdamicin's unsaturated ring I engages in π-stacking interactions with G1491 in the ribosomal A-site, enhancing binding affinity compared to saturated congeners [8]. This binding mode reduces susceptibility to adenylating enzymes (ANT) acting on the 4'-hydroxyl group, explaining its superior activity against certain resistant pathogens compared to gentamicin [5].

Role of Fermentation Broth Screening in Antibiotic Discovery Paradigms

Verdamicin's discovery exemplifies the empirical fermentation broth screening approaches that dominated antibiotic discovery during the mid-20th century. This multistep process began with large-scale cultivation of M. grisea in optimized fermentation media, typically containing carbon sources (starch, glucose), nitrogen sources (soybean meal, ammonium sulfate), and mineral salts [3] [6]. Fermentation parameters including temperature (25-30°C), pH (neutral to slightly alkaline), aeration, and agitation were meticulously controlled to maximize secondary metabolite production [3]. Following fermentation, broth extraction employed cationic resin chromatography to capture the basic aminoglycoside molecules, followed by gradient elution for purification [5]. Bioactivity-guided fractionation using agar diffusion assays against reference pathogens (e.g., Staphyl aureus, Escherichia coli) facilitated target identification.

Table 3: Fermentation Parameters for Verdamicin Production

Fermentation ComponentTypical Composition/ValueBioprocessing Significance
Culture Vessel250-L stirred tank bioreactorScalable production
Temperature28°C ± 1°COptimal for Micromonospora metabolism
pH Control7.2-7.4 (buffered with CaCO~3~)Maintains enzymatic activity stability
Aeration Rate0.5-1.0 vvm (volume air/volume medium/minute)Ensures adequate oxygen transfer
Carbon SourceStarch (20 g/L)Slow hydrolysis favors secondary metabolism
Nitrogen SourceSoybean meal/ammonium sulfate (3-4 g/L)Provides amino acids for biosynthesis
Duration120-144 hoursAllows complete idiophase expression

This empirical approach was intrinsically linked to the golden age of antibiotic discovery, when pharmaceutical companies maintained extensive microbial strain collections and fermentation screening programs. The decline of such programs in the 1980s contributed significantly to the "discovery void" in novel antibiotic classes [1] [9]. Modern innovations have revitalized these paradigms: 1) Improved Cultivation Techniques: Co-cultivation, diffusion chambers, and microfluidic devices enable growth of previously unculturable Micromonospora species [1] [3]; 2) Metabolic Elicitation: Precursor feeding (e.g., amino acids) and signaling molecules (e.g., quorum-sensing analogs) upregulate cryptic biosynthetic gene clusters [3]; and 3) Genome Mining: Bioinformatics identification of conserved aminoglycoside biosynthesis genes (e.g., deoxystreptamine synthases) guides targeted strain prioritization [1] [7]. These advanced approaches leverage the ecological and biochemical insights derived from earlier fermentation-based discoveries like verdamicin, creating a bridge between traditional and contemporary antibiotic discovery platforms.

Properties

CAS Number

49863-48-1

Product Name

Verdamicin

IUPAC Name

2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C20H39N5O7

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3

InChI Key

XUSXOPRDIDWMFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N

Isomeric SMILES

CC(C1=CC[C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N

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